Product packaging for [1-(Prop-2-en-1-yl)cyclobutyl]methanol(Cat. No.:CAS No. 216582-95-5)

[1-(Prop-2-en-1-yl)cyclobutyl]methanol

Cat. No.: B2699064
CAS No.: 216582-95-5
M. Wt: 126.199
InChI Key: QOAMPRGRKQXSAC-UHFFFAOYSA-N
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Description

[1-(Prop-2-en-1-yl)cyclobutyl]methanol, with the CAS number 216582-95-5, is a high-purity cyclobutane-based chemical building block of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C8H14O and a molecular weight of 126.20 g/mol, features a cyclobutane ring core substituted with both a hydroxymethyl group and a prop-2-en-1-yl (allyl) group on the same carbon atom, creating a versatile molecular scaffold . The compound is characterized by a predicted boiling point of 173.5 ± 9.0 °C and should be stored and handled according to the listed safety information . The presence of both a reactive alcohol and an alkene functional group makes it a valuable intermediate for constructing more complex molecular architectures. Its structural features, including the strained cyclobutane ring, are often explored in the development of pharmaceutical candidates and novel materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For your research needs, the compound is available with an assay of 95% and is offered in various packaging sizes, such as 250mg, to support your investigative work .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2699064 [1-(Prop-2-en-1-yl)cyclobutyl]methanol CAS No. 216582-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-prop-2-enylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMPRGRKQXSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Prop 2 En 1 Yl Cyclobutyl Methanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, [1-(prop-2-en-1-yl)cyclobutyl]methanol, reveals several potential disconnections to simplify the structure into readily available starting materials. The primary strategic disconnections involve breaking the bonds forming the cyclobutane (B1203170) ring and cleaving the C-C bond connecting the allyl and hydroxymethyl groups to the ring.

One logical approach is to disconnect the allyl and hydroxymethyl groups, leading to a cyclobutane core with functional handles at the C1 position. This suggests a synthetic strategy where the cyclobutane ring is formed first, followed by the sequential or concurrent introduction of the prop-2-en-1-yl and methanol (B129727) moieties. A further disconnection of the cyclobutane ring itself can be envisioned through a [2+2] cycloaddition, suggesting two alkene precursors as starting materials.

Alternatively, a one-electron disconnection approach could be considered, which involves radical-based bond formations. nih.gov This might lead to a diradical intermediate that can cyclize to form the four-membered ring. nih.gov The choice of disconnection strategy will ultimately dictate the forward synthesis and the specific reactions employed.

Cyclobutane Ring Construction Approaches

The construction of the cyclobutane skeleton is the cornerstone of the synthesis. Several powerful methods have been developed for this purpose, each with its own advantages and limitations regarding substrate scope, stereocontrol, and reaction conditions.

[2+2] cycloaddition reactions are among the most common and effective methods for synthesizing cyclobutane rings. scribd.combaranlab.org These reactions involve the union of two alkene components to form the four-membered ring. wikipedia.org They can be initiated either thermally or photochemically.

Photochemical [2+2] cycloadditions are particularly powerful, often proceeding under mild conditions. scribd.com For instance, the irradiation of alkenes with UV light can lead to the formation of cyclobutane dimers. wikipedia.org Enones are frequently used as one of the alkene components as they are more readily photoexcited than simple olefins. scribd.com The reaction typically proceeds through a triplet excited state. scribd.com

Reactant 1Reactant 2ConditionsProductYield (%)Ref
(E)-Chalcone(E)-Chalconehv, BenzeneTruxillic acid derivative- orgsyn.org
Maleic anhydrideEthylene (B1197577)hvCyclobutane-1,2-dicarboxylic anhydride- nih.gov

This table presents examples of photochemical [2+2] cycloaddition reactions for the formation of cyclobutane rings.

Thermal [2+2] cycloadditions are also utilized, particularly with activated alkenes such as ketenes, which can react with other alkenes to form cyclobutanones. scribd.comwikipedia.org

Ring expansion reactions provide an alternative route to cyclobutanes, often starting from more readily accessible cyclopropane (B1198618) precursors. scribd.combaranlab.org These methods can offer excellent control over stereochemistry. A notable example is the gold(I)-catalyzed ring expansion of alkynyl cyclopropanols. scribd.com This methodology allows for the construction of functionalized cyclobutanes.

Another approach involves the rearrangement of cyclopropylcarbinyl systems. For instance, treatment of cyclopropylcarbinyl halides with a Lewis acid can induce a rearrangement to form a cyclobutane ring.

Starting MaterialReagent(s)ProductYield (%)Ref
1-AlkynylcyclopropanolAu(I) catalystSubstituted Cyclobutanone- scribd.com
Substituted CyclobutanoneDiazoalkaneRing-expanded CyclopentanoneGood researchgate.net

This table illustrates examples of ring expansion methodologies to form larger rings from cyclobutane precursors, a concept that can be applied in reverse for cyclobutane synthesis from smaller rings.

Intramolecular ring closure of acyclic precursors is a powerful strategy for forming cyclic compounds, including cyclobutanes. This approach can be particularly effective for constructing highly substituted or fused cyclobutane systems. Radical cyclizations, for example, can be employed to form the four-membered ring from a suitably functionalized open-chain molecule. chemistryviews.org

For the synthesis of the target molecule, a 1,4-dihalobutane derivative could undergo dehalogenation with a reducing metal to form the cyclobutane ring. wikipedia.org The starting dihalide would need to be appropriately substituted to allow for the later introduction of the allyl and hydroxymethyl groups.

The contraction of larger rings, such as cyclopentanes or pyrrolidines, can also serve as a viable method for the stereoselective synthesis of cyclobutanes. chemistryviews.org For example, a recently developed method allows for the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines via a reaction with hydroxy(tosyloxy)iodobenzene (HTIB). chemistryviews.org This reaction is proposed to proceed through a 1,4-biradical intermediate that cyclizes to the cyclobutane product. chemistryviews.org

Starting MaterialReagent(s)ProductYield (%)Ref
Polysubstituted PyrrolidineHTIB, NH4O2CNH2, TFESubstituted CyclobutaneLow to Good chemistryviews.org

This table provides an example of a skeletal contraction approach for the synthesis of cyclobutanes.

Introduction of the Prop-2-en-1-yl Moiety

Once the cyclobutane core is established, the final key step is the introduction of the prop-2-en-1-yl (allyl) group. wikipedia.org The method for this transformation will depend on the functional group present on the pre-formed cyclobutane ring.

If the cyclobutane intermediate is a ketone (cyclobutanone), the allyl group can be introduced via a Grignard reaction using allylmagnesium bromide or a similar organometallic reagent. This would result in a tertiary alcohol, which would then need to be deoxygenated if the target is not a tertiary alcohol.

Alternatively, if the cyclobutane intermediate possesses a leaving group such as a halide or a tosylate, the allyl group can be introduced via a nucleophilic substitution reaction using an appropriate allyl nucleophile, such as allyl Grignard reagent or allyllithium.

Another powerful method is the palladium-catalyzed allylation, which can be used to couple an allyl group with a variety of cyclobutane-based substrates.

Allylation Reactions

A primary and straightforward approach to the synthesis of this compound involves the allylation of a suitable cyclobutane precursor. The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. In this context, the reaction would involve the nucleophilic addition of an allyl organometallic reagent to cyclobutanecarboxaldehyde.

The most common reagent for this purpose is allylmagnesium bromide, which is typically prepared by reacting allyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgthieme-connect.dewikipedia.org The Grignard reagent, once formed, is then reacted with cyclobutanecarboxaldehyde. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the target secondary alcohol, this compound. nih.gov

An alternative to the Grignard reaction is the Barbier reaction. The key difference is that the Barbier reaction generates the organometallic species in situ, in the presence of the carbonyl substrate. wikipedia.org This one-pot procedure involves reacting an allyl halide (e.g., allyl bromide) with a metal such as zinc, magnesium, or indium in the presence of cyclobutanecarboxaldehyde. wikipedia.orgnih.govnrochemistry.com The use of metals like zinc or indium allows the reaction to be carried out in aqueous media, presenting a greener alternative to the anhydrous conditions required for Grignard reagents. nih.gov

Another valuable allylation method utilizes allyltrimethylsilane (B147118). In the presence of a Lewis acid catalyst, such as titanium tetrachloride or indium tribromide, allyltrimethylsilane can act as a nucleophile to allylate aldehydes. researchgate.net This method offers an alternative pathway that can sometimes provide different selectivity or functional group tolerance compared to Grignard or Barbier reactions.

Cross-Coupling Strategies with Allyl Precursors

Transition metal-catalyzed cross-coupling reactions provide a versatile toolkit for the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org

To synthesize a this compound scaffold using this strategy, one could envision coupling an allylboron reagent, such as an allylboronic acid or its ester, with a suitably functionalized cyclobutane derivative. For instance, a 1-halocyclobutanemethanol derivative could serve as the electrophilic partner. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of the allyl group from the boron reagent to the cyclobutane ring. nih.govnih.gov The choice of ligand can be crucial for controlling the regioselectivity of the allylation. nih.gov

The Stille coupling, which utilizes organotin reagents, and the Hiyama coupling, which employs organosilicon reagents, are other powerful cross-coupling reactions that could be adapted for this synthesis. For example, palladium nanoparticles have been shown to catalyze the cross-coupling of allyl acetates with aryl and vinyl siloxanes, suggesting a potential route using a cyclobutylsiloxane and an allyl acetate. organic-chemistry.org

Functionalization of the Hydroxymethyl Group

Direct Installation Techniques

The direct installation of a hydroxymethyl group onto a pre-formed 1-allylcyclobutane is a challenging transformation. One potential, albeit less common, approach could involve a transition-metal-free C-H hydroxylation. Research has shown that a KOtBu/DMSO/P(OEt)3 system can promote the hydroxylation of (hetero)benzylic C-H bonds using atmospheric air as the oxidant. rsc.org Adapting such a method for the C-H bond at the 1-position of allylcyclobutane would be a novel application.

Another theoretical approach could be a hydroformylation reaction of 1-allylcyclobutene. Hydroformylation introduces a formyl group (-CHO) across a double bond. mdpi.com Subsequent reduction of the resulting aldehyde would yield the desired hydroxymethyl group. However, this would require the synthesis of the specific cyclobutene (B1205218) precursor.

Conversion from other Functionalities (e.g., esters, aldehydes)

A more conventional and reliable strategy for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid, ester, or aldehyde. This two-step approach involves first synthesizing a cyclobutane derivative bearing the allyl group and a carbonyl functionality at the 1-position, followed by reduction.

For example, 1-allylcyclobutane-1-carboxylic acid or its corresponding ester (e.g., methyl 1-allylcyclobutanecarboxylate) can be reduced to this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for the reduction of carboxylic acids and esters. masterorganicchemistry.comyoutube.comquora.comvaia.comreddit.com The reaction is generally performed in an anhydrous ether solvent, followed by an acidic or aqueous workup to protonate the resulting alkoxide.

Alternatively, if 1-allylcyclobutane-1-carbaldehyde is synthesized, it can be readily reduced to the primary alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. This method is often preferred due to its greater safety and ease of handling compared to LiAlH4.

Catalytic and Asymmetric Synthesis Strategies

Transition-Metal Catalysis

Transition-metal catalysis is at the forefront of modern synthetic organic chemistry, enabling highly selective and efficient transformations. researchgate.netnih.gov In the context of synthesizing chiral analogs of this compound, rhodium and iridium catalysts have proven to be particularly effective. dicp.ac.cnrsc.orgnih.govnih.gov

Rhodium-catalyzed asymmetric arylation of cyclobutenone ketals has been demonstrated as a method to produce enantioenriched cyclobutane derivatives. dicp.ac.cn This process involves an enantioselective carbometalation followed by β-oxygen elimination. While this specific reaction produces an enol ether, it highlights the potential of rhodium catalysts to control stereochemistry in cyclobutane functionalization. Similarly, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes provides a route to chiral, substituted cyclobutanes. rsc.orgnih.gov

Iridium-catalyzed asymmetric allylation reactions are also highly relevant. These reactions can be used to form chiral centers with high enantioselectivity. Although direct application to the synthesis of the target molecule is not explicitly reported, the principles of iridium-catalyzed asymmetric allylic substitution could be applied to a cyclobutane substrate to generate a chiral 1-allylcyclobutane derivative, which could then be further functionalized to the target alcohol.

The following table summarizes the key transition metals and their applications in the synthesis of functionalized cyclobutanes.

Transition MetalCatalytic ApplicationPrecursorsProduct Type
PalladiumSuzuki-Miyaura Cross-CouplingAllylboronates, 1-HalocyclobutanesAllylated Cyclobutanes
RhodiumAsymmetric Arylation/HydrometallationCyclobutenes, Arylboronic Acids, SalicylaldehydesChiral Cyclobutane Derivatives
IridiumAsymmetric Allylic SubstitutionCyclobutane Precursors, Allylic Carbonates/AlcoholsChiral Allylated Cyclobutanes

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful, metal-free alternative for the synthesis of complex molecules like this compound and its analogues. These methods are noted for their high efficiency and stereoselectivity, offering an eco-friendly route to cyclobutane-containing molecules. nih.gov

A prominent strategy involves the formal [2+2] cycloaddition, which can be initiated through various activation modes. For instance, a tandem iminium–enamine activation of enals has been successfully developed for the enantioselective synthesis of functionalized cyclobutanes. nih.govrsc.org This approach can yield pyrrole-functionalized cyclobutanes with three adjacent stereocenters, achieving excellent control over the product's regio-, diastereo-, and enantiomeric forms. rsc.org The use of chiral organic catalysts is central to these transformations, influencing the development of new synthetic pathways. nih.gov

Organocatalytic methods extend to various functionalizations of the cyclobutane ring. Proline-catalyzed aldol (B89426) reactions, for example, are often conducted in solvents like DMF or DMSO. acs.org Singly Occupied Molecular Orbital (SOMO) catalysis has enabled the enantioselective α-allylation of cyclic ketones, including cyclobutanones. nih.govmdpi.com These diverse organocatalytic reactions underscore the versatility of this approach in constructing and modifying the cyclobutane scaffold.

Catalyst Type Reaction Activation Mode Key Advantages
Chiral Secondary Amines (e.g., prolinol derivatives) Formal [2+2] Cycloaddition Iminium–Enamine High enantioselectivity, formation of multiple stereocenters. rsc.org
(S)-Tryptophan Aldol Reaction Enamine High regioselectivity, synthesis of 2,2-disubstituted cyclobutanones. nih.govmdpi.com
Imidazolidinones α-Allylation SOMO Catalysis Enantioselective α-functionalization of cyclobutanones. nih.govmdpi.com
N-Heterocyclic Carbenes (NHCs) Cycloadditions - Versatile for various cycloaddition reactions.

Stereoselective and Regioselective Considerations

Achieving precise control over stereochemistry (the 3D arrangement of atoms) and regiochemistry (the specific location of new bonds or functional groups) is paramount in modern organic synthesis. The synthesis of substituted cyclobutanes, such as this compound, often requires methodologies that address these challenges directly.

Stereoselectivity: The construction of the cyclobutane ring, a congested four-membered carbocycle, often results in multiple contiguous stereocenters. ntu.ac.ukacs.org Organocatalytic [2+2] cycloadditions are particularly effective in controlling stereochemistry, providing access to optically active cyclobutanes with high levels of diastereo- and enantiocontrol. rsc.orgresearchgate.net For example, the use of specific chiral catalysts can guide the formation of one enantiomer over the other with high selectivity (e.g., enantiomeric ratios up to 99.7:0.3). rsc.org Other stereospecific methods include the ring contraction of readily accessible pyrrolidines, which proceeds through a 1,4-biradical intermediate to afford cyclobutanes while retaining the stereochemistry of the precursor. ntu.ac.ukacs.org

Regioselectivity: The ability to functionalize a specific position on the cyclobutane ring is a significant synthetic challenge. Catalyst-controlled C-H functionalization offers a powerful solution, enabling the selective modification of C-H bonds at different positions. nih.gov By choosing the appropriate rhodium catalyst, for instance, it is possible to direct functionalization to either the C1 or C3 position of an arylcyclobutane, providing access to chiral 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov Similarly, tandem reactions involving a Baylis-Hillman reaction followed by singlet oxygen oxidation allow for the regioselective synthesis of substituted γ-hydroxybutenolides, where the choice of base acts as a regioselectivity switch. Other strategies, such as the [2+2] cycloaddition of terminal alkenes with allenoates, provide reliable routes to 1,3-substituted cyclobutanes. nih.gov

Method Type of Selectivity Key Feature Example Outcome
Organocatalytic [2+2] Cycloaddition Enantio- & Diastereoselective Chiral catalyst guides facial attack. High enantiomeric excess (ee) in cyclobutane products. rsc.orgresearchgate.net
Pyrrolidine Ring Contraction Stereospecific Retention of precursor stereochemistry. Synthesis of multisubstituted cyclobutanes from chiral pyrrolidines. ntu.ac.ukacs.org
Rhodium-Catalyzed C-H Functionalization Regioselective Catalyst dictates the site of reaction. Selective formation of 1,1- or 1,3-disubstituted cyclobutanes. nih.gov
[2+2] Cycloaddition of Allenoates Regioselective Inherent reactivity of starting materials. Rapid synthesis of 1,3-substituted cyclobutanes. nih.gov

Green Chemistry Principles in Synthesis (e.g., atom-economy, reduced waste)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key among these is the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwordpress.comskpharmteco.com

Synthetic routes that maximize atom economy are inherently more sustainable as they generate less waste. jocpr.com Addition reactions, such as the [2+2] cycloadditions used to form the cyclobutane core, are highly atom-economical because all the atoms of the reactants are, in principle, incorporated into the product. nih.gov This contrasts sharply with substitution or elimination reactions, which inherently produce stoichiometric byproducts, thus lowering the atom economy. nih.gov

The formula for calculating atom economy is: % Atom Economy = (Formula Weight of Desired Product / Formula Weight of All Reactants) x 100 skpharmteco.com

The choice of catalysts and solvents also plays a crucial role. Organocatalysis is often considered a green approach because it avoids the use of heavy metals. nih.gov However, a holistic assessment must also consider the synthesis of the catalyst itself and the solvents used in the reaction. acs.org The pursuit of greener syntheses for cyclobutane analogues involves not only atom-economical reactions but also the use of renewable feedstocks, safer solvents (like 2-Me-THF as a replacement for THF), and energy-efficient processes. acs.orgnih.gov

Scalability and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges that fall under the umbrella of process chemistry and scale-up. mt.com While a reaction may be efficient on a milligram scale, its viability for large-scale production depends on factors such as safety, cost, robustness, and environmental impact. catsci.com

Key considerations for the scalability of synthesizing this compound and its analogues include:

Thermal Management: Exothermic reactions pose a significant risk on a large scale. The surface-area-to-volume ratio of a reactor decreases dramatically as the volume increases, making heat dissipation less efficient. catsci.com This can lead to thermal runaway reactions. Therefore, thorough reaction calorimetry studies are essential to understand and control the heat flow of the process. catsci.com

Reagent and Catalyst Cost: Reagents and catalysts that are feasible for lab-scale synthesis may be prohibitively expensive for industrial production. This is particularly relevant for complex ligands or specialized organocatalysts. acs.org Process development often focuses on replacing expensive reagents with cheaper, more readily available alternatives. For instance, in electrochemical syntheses of cyclobutanes, costly platinum and iron electrodes have been successfully replaced with graphite (B72142) and stainless steel for scale-up. researchgate.net

Process Simplification and Robustness: Industrial processes favor operational simplicity. This includes reducing the number of synthetic steps, minimizing difficult purifications (like chromatography), and designing processes that are tolerant to minor fluctuations in reaction conditions. Continuous flow chemistry is an increasingly adopted technology that can address many scale-up challenges, offering better control over reaction parameters, improved safety for handling hazardous intermediates, and straightforward scalability. researchgate.netresearchgate.net

For cyclobutane synthesis specifically, methods that utilize inexpensive starting materials and offer scalable reaction conditions, such as certain electrochemical or photopolymerization techniques in continuous flow reactors, are promising for industrial application. researchgate.netnih.govrsc.org

Chemical Reactivity and Transformative Chemistry of 1 Prop 2 En 1 Yl Cyclobutyl Methanol

Reactions of the Allylic Moiety

The allylic group, characterized by a methylene (B1212753) bridge attached to a vinyl group, exhibits enhanced reactivity at the double bond and the allylic carbon. wikipedia.org This heightened reactivity is a cornerstone of its synthetic utility.

Olefin metathesis is a powerful organic reaction that facilitates the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.org For allylic alcohols like [1-(prop-2-en-1-yl)cyclobutyl]methanol, the presence of the hydroxyl group can be advantageous. The allylic hydroxy group has been observed to have an activating effect in metathesis, enhancing the reaction rate. nih.gov This molecule can participate in several types of metathesis reactions, including ring-closing metathesis (RCM) if tethered to another olefin, or more commonly, cross-metathesis (CM) with other alkenes.

In a typical cross-metathesis scenario, this compound would react with a partner olefin in the presence of a catalyst, such as a Grubbs-type catalyst, to yield new olefinic products. The reaction equilibrium can be driven by factors like the removal of a volatile byproduct (e.g., ethylene). harvard.edu

Table 1: Representative Olefin Metathesis Reactions

Reaction Type Reactant 2 Catalyst Product(s)
Self-Metathesis This compound Grubbs Catalyst (E/Z)-7,7'-(But-2-ene-1,4-diyl)bis(1-(hydroxymethyl)cyclobutane-1,1-diyl) + Ethylene (B1197577)
Cross-Metathesis Styrene Schrock Catalyst (E/Z)-[1-(3-Phenylprop-2-en-1-yl)cyclobutyl]methanol + Ethylene

Note: The table provides hypothetical examples based on established olefin metathesis principles. Specific yields and stereoselectivities would depend on precise reaction conditions.

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond. wikipedia.org

When this compound is treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, the terminal carbon of the allyl group is hydroxylated. libretexts.org This transformation yields a diol.

Table 2: Hydroboration-Oxidation of this compound

Step Reagents Intermediate/Product Key Characteristics
1. Hydroboration BH₃·THF Trialkylborane Anti-Markovnikov addition of boron to the terminal carbon. Syn-addition stereochemistry.

Other hydrometalation reactions, involving reagents of metals like aluminum, zirconium, or tin, can also be applied to the allyl group, leading to various organometallic intermediates that are useful in further synthetic transformations.

The double bond of the allylic moiety is susceptible to oxidation, leading to the formation of epoxides or diols. The presence of the nearby hydroxyl group can significantly influence the stereochemical outcome of these reactions.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For allylic alcohols, the hydroxyl group can direct the epoxidation through hydrogen bonding with the reagent, leading to syn-epoxidation (the epoxide forms on the same face as the hydroxyl group). wikipedia.org Asymmetric epoxidation, such as the Sharpless epoxidation, uses a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP) to produce enantiomerically enriched epoxy alcohols. libretexts.orgyoutube.com Because this compound is a homoallylic alcohol (the hydroxyl group is separated from the double bond by two carbons), the directing effect might be less pronounced than in true allylic alcohols, but stereocontrol is still often observed. nih.gov

Dihydroxylation: The conversion of the alkene to a vicinal diol (syn-dihydroxylation) can be accomplished using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. organic-chemistry.org Asymmetric versions, like the Sharpless asymmetric dihydroxylation, employ chiral ligands to achieve high enantioselectivity. organic-chemistry.org

Table 3: Epoxidation and Dihydroxylation Reactions

Transformation Reagent(s) Product Stereochemical Feature
Epoxidation m-CPBA [1-((Oxiran-2-yl)methyl)cyclobutyl]methanol Syn-directing effect of the hydroxyl group is possible.
Asymmetric Epoxidation Ti(OⁱPr)₄, (+)-DET, TBHP (R)- or (S)-[1-((Oxiran-2-yl)methyl)cyclobutyl]methanol High enantioselectivity.

The allylic system of this compound can undergo halogenation at either the double bond or the allylic carbon, depending on the reaction conditions.

Allylic Halogenation: When the concentration of the halogen is low, a radical substitution reaction occurs at the allylic position (the carbon adjacent to the double bond). libretexts.org This is because the C-H bond at the allylic position is weaker than a typical sp³ C-H bond, due to the resonance stabilization of the resulting allylic radical. libretexts.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide), which provides a low, steady concentration of bromine. openochem.org

Hydrohalogenation and Halogen Addition: In the presence of hydrogen halides (HX), the hydroxyl group can be substituted to form an allylic halide. ebsco.com Alternatively, under high concentrations of elemental halogens (e.g., Br₂), addition across the double bond typically occurs to form a vicinal dihalide. openochem.org

Table 4: Halogenation and Hydrohalogenation Reactions

Reaction Type Reagent(s) Product Mechanism
Allylic Bromination NBS, hν or ROOR [1-(1-Bromoprop-2-en-1-yl)cyclobutyl]methanol Radical chain reaction
Allylic Chlorination Cl₂ (low conc.), high temp. [1-(1-Chloroprop-2-en-1-yl)cyclobutyl]methanol Radical chain reaction
Hydroxyl Substitution HBr 1-(1-Allylcyclobutyl)methyl bromide Sₙ1 or Sₙ2 substitution

Cycloaddition reactions are powerful tools for constructing cyclic systems. The alkene in the allyl group of this compound or its derivatives can act as a dipolarophile or dienophile in various cycloadditions.

While a direct [3+2] cycloaddition on the parent alcohol is not typical, derivatives of the molecule could readily participate. For example, if the alcohol were oxidized to an aldehyde, it could be converted into a nitrone, which could then undergo an intramolecular [3+2] cycloaddition with the alkene to form a fused bicyclic isoxazolidine (B1194047) ring system.

More directly, the alkene can participate as the 2π component in Diels-Alder [4+2] reactions with a suitable diene, or in [2+2] photocycloaddition reactions with another alkene upon photochemical activation. acs.org These reactions are particularly useful for building complex polycyclic frameworks, including those containing additional cyclobutane (B1203170) rings. ru.nlresearchgate.net

The allylic C-H bond in this compound is relatively weak and susceptible to homolytic cleavage to form a resonance-stabilized allylic radical. libretexts.org This radical can participate in a variety of subsequent reactions.

Radical Addition: A radical species can add to the double bond, initiating a chain reaction. For example, the radical addition of HBr, initiated by peroxides, would proceed with anti-Markovnikov regioselectivity, adding the bromine atom to the terminal carbon.

Polymerization: The molecule itself can act as a monomer in radical polymerization. wikipedia.org An initiator can generate a radical that adds to the double bond of the allyl group, creating a new radical that can then add to another monomer unit, propagating the polymer chain. The presence of the cyclobutane and hydroxymethyl groups would result in a polymer with bulky, functional pendant groups, influencing the material's properties. The process of radical polymerization involves three main stages: initiation, propagation, and termination. wikipedia.org

Reactions of the Primary Alcohol Functionality

The primary alcohol group in [1-(prop-t-en-1-yl)cyclobutyl]methanol is a versatile handle for a variety of chemical modifications. Its reactivity is somewhat tempered by the steric bulk of the adjacent 1-allylcyclobutyl group, which can influence reaction rates and conditions. Nevertheless, it undergoes typical reactions of primary alcohols, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions (to Aldehydes, Carboxylic Acids)

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, [1-(prop-2-en-1-yl)cyclobutyl]carbaldehyde, or the carboxylic acid, 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product selectively.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. Another effective method involves the use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). d-nb.infobeilstein-journals.org This system operates under mild conditions and is often highly selective for the formation of aldehydes. d-nb.infobeilstein-journals.orgd-nb.info

To achieve the more highly oxidized carboxylic acid, stronger oxidizing agents are necessary. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective choice for converting primary alcohols to carboxylic acids. libretexts.orgorganic-chemistry.org The reaction is typically performed in acetone (B3395972). Alternative methods include using potassium permanganate (B83412) (KMnO4) under acidic or basic conditions, or a two-step, one-pot procedure involving an initial TEMPO-catalyzed oxidation to the aldehyde followed by in-situ oxidation with sodium chlorite (B76162) (NaClO2). organic-chemistry.orgnih.gov This latter method is particularly useful for substrates with other sensitive functional groups due to its mild reaction conditions. nih.gov

TransformationReagent(s)Product
Alcohol to AldehydePCC, DCM[1-(prop-2-en-1-yl)cyclobutyl]carbaldehyde
Alcohol to AldehydeDMP, DCM[1-(prop-2-en-1-yl)cyclobutyl]carbaldehyde
Alcohol to AldehydeTEMPO (cat.), NaOCl[1-(prop-2-en-1-yl)cyclobutyl]carbaldehyde
Alcohol to Carboxylic AcidJones Reagent (CrO3/H2SO4)1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid
Alcohol to Carboxylic AcidKMnO4, H+ or OH-1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid
Alcohol to Carboxylic AcidTEMPO/NaOCl then NaClO21-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Esterification and Etherification Reactions

Esterification: The primary alcohol of this compound can be converted to a variety of esters through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. athabascau.caorganic-chemistry.orglibretexts.orgbyjus.commasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of either the alcohol or the carboxylic acid is often used, or water is removed as it is formed. organic-chemistry.orglibretexts.orgbyjus.commasterorganicchemistry.com Due to the steric hindrance around the hydroxyl group, reaction times may be longer, or more forceful conditions may be required compared to less hindered primary alcohols. athabascau.ca

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. pearson.commasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This alkoxide then displaces a halide or other suitable leaving group from an alkyl halide to form the ether. masterorganicchemistry.comlibretexts.org The success of this reaction is dependent on the steric hindrance of the alkyl halide, with primary halides being the most effective electrophiles. masterorganicchemistry.com The steric bulk at the alcohol itself could potentially slow the reaction but does not preclude it. pearson.com

ReactionReactant(s)Catalyst/BaseProduct Type
Fischer EsterificationCarboxylic AcidStrong Acid (e.g., H₂SO₄)Ester
Williamson Ether SynthesisAlkyl HalideStrong Base (e.g., NaH)Ether

Nucleophilic Substitution Reactions

To undergo nucleophilic substitution, the hydroxyl group of this compound, a poor leaving group, must first be converted into a better one. This is typically achieved by reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270). This process forms a sulfonate ester (e.g., a tosylate or mesylate), where the sulfonate group is an excellent leaving group for subsequent Sₙ2 reactions. youtube.com

Once activated as a sulfonate ester, the carbon bearing the leaving group is susceptible to attack by a wide range of nucleophiles. For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with sodium azide (B81097) would produce an alkyl azide. These substitutions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the carbon were chiral. youtube.com However, given the primary nature of the alcohol, the carbon is achiral. The steric hindrance from the adjacent quaternary carbon may slow the rate of these Sₙ2 reactions.

Rearrangement Reactions (e.g., allylic rearrangement)

While the primary alcohol itself is not prone to rearrangement, reactions involving the activation of the hydroxyl group can lead to rearranged products, particularly due to the presence of the adjacent allyl group. When the hydroxyl group is converted to a good leaving group and departs under conditions that favor carbocation formation (Sₙ1-type conditions), the resulting primary carbocation is highly unstable. This can trigger a rapid pearson.commasterorganicchemistry.com-hydride shift or, more likely in this system, participation of the adjacent allyl group.

An allylic rearrangement, or allylic shift, can occur where the double bond migrates, and the nucleophile attacks at the terminus of the original allyl group. This process can happen through a concerted Sₙ2' mechanism, where the nucleophile attacks the γ-carbon of the allyl system, displacing the leaving group with a simultaneous shift of the double bond. Alternatively, under Sₙ1 conditions, a delocalized allylic carbocation intermediate can be formed, which can then be attacked by a nucleophile at either end, leading to a mixture of products. The steric hindrance at the original site of the leaving group may favor the Sₙ2' pathway or attack at the less hindered end of the allylic carbocation.

Reactions Involving the Cyclobutyl Ring System

The cyclobutyl ring in this compound is characterized by significant ring strain, which is a key determinant of its reactivity. This strain can be released through various ring-opening reactions, providing a powerful synthetic tool for accessing linear or larger ring systems.

Strain-Release Reactions and Ring Opening

The inherent strain energy of the cyclobutane ring makes it susceptible to cleavage under thermal or catalytic conditions. The presence of functional groups can direct and facilitate these ring-opening reactions. For instance, acid-catalyzed ring-opening of cyclobutane derivatives, especially those bearing hydroxyl or other activating groups, can lead to the formation of carbocation intermediates that undergo further rearrangement or capture by nucleophiles. researchgate.netlibretexts.orgnih.govlibretexts.org

In the case of this compound, protonation of the hydroxyl group followed by loss of water could generate a primary carbocation. This unstable intermediate would likely trigger a rapid rearrangement involving the cleavage of one of the C-C bonds of the cyclobutyl ring to form a more stable secondary or tertiary carbocation, or a cyclopentyl cation. The specific outcome would depend on the reaction conditions and the relative stabilities of the possible carbocationic intermediates.

Thermally induced ring-opening reactions are also a characteristic feature of cyclobutane chemistry. researchgate.netmasterorganicchemistry.comyoutube.comresearchgate.net These reactions often proceed through concerted pericyclic pathways, such as electrocyclic ring-opening, to form conjugated dienes. masterorganicchemistry.comyoutube.comresearchgate.net The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. While the parent compound is a saturated cyclobutane, derivatives with endocyclic or exocyclic double bonds are more prone to these thermal rearrangements. However, under sufficiently high temperatures, cleavage of the C-C bonds in the saturated ring can occur, often proceeding via radical mechanisms.

Ring Expansion and Contraction Reactions

The significant ring strain inherent in the cyclobutane core of this compound is a powerful driving force for rearrangement reactions that lead to larger or smaller ring systems. uchicago.eduetsu.edu These transformations are typically initiated by the formation of a carbocation adjacent to the ring, which can trigger a 1,2-alkyl shift. masterorganicchemistry.com

Ring Expansion:

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water generates a primary carbocation. This unstable intermediate can rearrange via a Wagner-Meerwein-type rearrangement, where a carbon-carbon bond from the cyclobutane ring migrates to the carbocationic center. This process alleviates ring strain and results in the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile or eliminated to form an alkene. masterorganicchemistry.comstackexchange.comyoutube.com For instance, treatment of a similar system, cyclopentylmethanol, with sulfuric acid leads to the formation of cyclohexene (B86901) through such a ring expansion. quora.com

A plausible pathway for the ring expansion of this compound is depicted below:

StepDescriptionIntermediate/Product
1Protonation of the alcohol and loss of water[1-(Prop-2-en-1-yl)cyclobutyl]methyl cation
21,2-Alkyl shift (ring expansion)2-Allylcyclopentyl cation
3DeprotonationAllylcyclopentene isomers

The regiochemical and stereochemical outcomes of these rearrangements are often influenced by the stability of the resulting carbocation intermediates and the conformational preferences of the transition states.

Ring Contraction:

While less common than ring expansion for cyclobutylmethyl systems, ring contraction can occur under specific conditions. etsu.edu Methodologies such as the Wolff rearrangement of α-diazoketones derived from a cyclobutane precursor can lead to the formation of a cyclopropanecarboxylic acid derivative. uchicago.edu Another potential, though less direct, route could involve oxidative rearrangements. etsu.edu For this compound, this would necessitate initial oxidation of the alcohol to a carbonyl group, followed by further transformation to a suitable precursor for rearrangement. The general principle of ring contraction is to create a system where a bond migration leads to a smaller, often highly functionalized, ring system. rsc.orgresearchgate.net

Functionalization of Cyclobutane C-H Bonds

Direct functionalization of the C-H bonds of the cyclobutane ring in this compound represents a powerful strategy for molecular diversification, though it remains a challenging endeavor. The allyl group, however, offers a more accessible handle for reactivity.

Palladium-catalyzed allylic C-H functionalization is a well-established method for introducing new substituents at the position adjacent to a double bond. nih.govjst.go.jprsc.org In the case of this compound, this would involve the activation of a C-H bond on the methylene carbon of the prop-2-en-1-yl group. The mechanism typically involves the formation of a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles. nih.gov

While direct functionalization of the cyclobutane C-H bonds is more challenging, recent advances in C-H activation chemistry offer potential pathways. rsc.org These methods often rely on directing groups to achieve regioselectivity. The hydroxyl group in this compound could potentially serve as a directing group in metal-catalyzed reactions, guiding a catalyst to activate a specific C-H bond on the cyclobutane ring.

Cascade and Multicomponent Reactions

Cascade Reactions:

A potential cascade reaction could be initiated by the activation of the alcohol, for example, through its conversion to a better leaving group. Subsequent intramolecular attack by the allyl group could lead to the formation of a bicyclic system. Alternatively, a photocatalyzed cascade cyclization, analogous to those seen with alkene-tethered acylsilanes, could potentially be developed for this compound, leading to the construction of cyclopentanol (B49286) derivatives. nih.gov

Multicomponent Reactions (MCRs):

Multicomponent reactions involve the simultaneous or sequential combination of three or more starting materials in a one-pot process. beilstein-journals.orgnih.govresearchgate.net The hydroxyl and allyl functionalities of this compound could participate in various MCRs. For instance, the alcohol could act as a nucleophile in a Passerini or Ugi reaction after oxidation to an aldehyde, while the alkene could participate in a subsequent cycloaddition or cross-coupling reaction.

Potential Multicomponent Reactions Involving this compound Derivatives
Reaction TypeRole of the SubstratePotential Products
Ugi ReactionAldehyde (after oxidation)α-Acylamino amides with retained allyl and cyclobutane motifs
Passerini ReactionAldehyde (after oxidation)α-Acyloxy carboxamides with retained allyl and cyclobutane motifs
[3+2] CycloadditionAllyl group as the 2π componentCyclopentane-fused cyclobutane systems

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and developing new transformations.

Ring Expansion/Contraction Mechanisms: As discussed, ring expansions of cyclobutylmethyl systems under acidic conditions are believed to proceed through carbocation intermediates. stackexchange.comstackexchange.com The migration of a C-C bond of the cyclobutane ring is driven by the release of ring strain and the formation of a more stable carbocation. masterorganicchemistry.com The exact pathway and the distribution of products can be influenced by factors such as the nature of the acid and solvent, and the substitution pattern on the cyclobutane ring.

C-H Functionalization Mechanisms: The mechanism of palladium-catalyzed allylic C-H activation is thought to involve either an electrophilic substitution pathway or a concerted metalation-deprotonation step. nih.gov The presence of a coordinating ligand on the palladium center is often crucial for the efficiency and selectivity of the reaction.

Allylic Alcohol Activation: In reactions involving the allyl alcohol moiety, such as palladium-catalyzed amination, mechanistic studies on related systems suggest that the C-O bond cleavage can be the rate-determining step. uva.nl This step can be facilitated by cooperative hydrogen bonding with additives or by the solvent. uva.nlmdpi.com

Allylation Reaction Mechanisms: The allyl group can also participate in allylation reactions. Mechanistic studies of metal-mediated allylations of carbonyl compounds have shown that the rate-determining step can be the polar addition to the carbonyl group. dtu.dk

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions. mdpi.com Such studies could provide detailed insights into the transition states and reaction intermediates involved in the transformations of this compound, helping to rationalize observed selectivities and predict new reaction pathways.

Derivatization and Analog Development from 1 Prop 2 En 1 Yl Cyclobutyl Methanol

Synthesis of Functionalized Esters and Ethers

The primary hydroxyl group in [1-(prop-2-en-1-yl)cyclobutyl]methanol is a prime site for derivatization through esterification and etherification reactions. These transformations are fundamental in organic synthesis for altering polarity, steric bulk, and reactivity.

Ester Synthesis: Esters are commonly prepared by reacting the alcohol with carboxylic acids or their derivatives. Standard methods such as Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is preferred. These methods allow for the introduction of a wide array of functional groups. nih.gov

Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for preparing ethers from this alcohol. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org Another approach is the acid-catalyzed addition of the alcohol to an alkene. youtube.com

The table below illustrates potential ester and ether derivatives synthesized from this compound.

Derivative NameSynthesis MethodReactants
[1-(Prop-2-en-1-yl)cyclobutyl]methyl acetateAcylationAcetic anhydride, Pyridine
[1-(Prop-2-en-1-yl)cyclobutyl]methyl benzoateAcylationBenzoyl chloride, Triethylamine
1-(Methoxymethyl)-1-(prop-2-en-1-yl)cyclobutaneWilliamson Ether Synthesis1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)
1-(Ethoxymethyl)-1-(prop-2-en-1-yl)cyclobutaneWilliamson Ether Synthesis1. Sodium hydride (NaH)2. Ethyl bromide (CH₃CH₂Br)

Preparation of Halogenated Derivatives

The conversion of the hydroxyl group to a halogen atom is a crucial transformation that opens up pathways for further nucleophilic substitution reactions. The choice of halogenating agent depends on the desired halogen (Cl, Br, I).

For the synthesis of the corresponding chloride, reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used. These reactions typically proceed via an SN2 mechanism for primary alcohols. libretexts.orgmasterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) is a standard reagent for converting primary alcohols into alkyl bromides. The reaction of this compound with these reagents is expected to yield the respective halogenated derivatives efficiently.

It is also important to consider the reactivity of the allyl group. Under radical conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator, allylic bromination could occur at the carbon adjacent to the double bond. libretexts.org However, careful control of reaction conditions can ensure selective transformation of the alcohol.

Derivative NameSynthesis MethodReagent(s)
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutaneChlorination of AlcoholThionyl chloride (SOCl₂)
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutaneBromination of AlcoholPhosphorus tribromide (PBr₃)
1-(Iodomethyl)-1-(prop-2-en-1-yl)cyclobutaneFinkelstein ReactionSodium iodide (NaI) in acetone (B3395972) (from chloride or bromide precursor)

Formation of Carbonyl Compounds and Carboxylic Acids

Oxidation of the primary alcohol in this compound can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. rsc.orgrsc.org

Aldehyde Synthesis: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). These reagents are known to efficiently oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, particularly under anhydrous conditions. organic-chemistry.org

Carboxylic Acid Synthesis: For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or a two-step procedure involving a mild oxidation to the aldehyde followed by treatment with sodium chlorite (B76162) (NaClO₂) can be employed. rsc.orgrsc.orgresearchgate.netnih.gov These powerful oxidants will convert the primary alcohol directly to the carboxylic acid.

Product NameProduct TypeReagent(s)
1-(Prop-2-en-1-yl)cyclobutane-1-carbaldehydeAldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acidCarboxylic AcidPotassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄)

Generation of Nitrogen-Containing Derivatives (e.g., amines, amides)

The introduction of nitrogen-containing functional groups significantly broadens the chemical space accessible from this compound, leading to compounds with potential biological activity.

Amine Synthesis: Primary amines can be synthesized from the halogenated derivatives (prepared as in section 4.2) through nucleophilic substitution with ammonia (B1221849) or, more cleanly, via the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. Another route involves the conversion of the carboxylic acid (from section 4.3) to an amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Amide Synthesis: Amides are typically prepared from the carboxylic acid derivative. The carboxylic acid can be activated with reagents such as thionyl chloride to form an acyl chloride, which then readily reacts with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Derivative TypeSynthetic PathwayKey Intermediates
Primary Amine1. Halogenation of alcohol.2. Nucleophilic substitution with sodium azide (B81097).3. Reduction of the azide.1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane, 1-(Azidomethyl)-1-(prop-2-en-1-yl)cyclobutane
Amide1. Oxidation of alcohol to carboxylic acid.2. Amide coupling with an amine (e.g., propylamine).1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Cyclization Products and Polycyclic Systems

The presence of the allyl group in this compound provides a handle for intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. These reactions are of great interest for generating novel molecular architectures.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic structures. organic-chemistry.orgwikipedia.org To utilize RCM, a second alkene functionality needs to be introduced into the molecule. This can be achieved, for example, by esterifying the alcohol with an unsaturated carboxylic acid like acrylic acid. The resulting diene can then undergo an intramolecular metathesis reaction in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a macrocyclic lactone. nih.govnih.gov

Other Cyclization Strategies: Acid-catalyzed intramolecular cyclization could potentially occur between the alcohol and the allyl double bond, leading to the formation of a cyclic ether. Electrophilic addition to the double bond with subsequent trapping by the hydroxyl group is another plausible route to polycyclic ether systems. Radical cyclization is another possible pathway to form new ring systems. nih.govencyclopedia.pubthieme-connect.de

Reaction TypeStrategyPotential Product Type
Ring-Closing MetathesisEsterification with acrylic acid to form a diene, followed by treatment with a Grubbs' catalyst.Bicyclic lactone
Intramolecular HydroalkoxylationAcid-catalyzed addition of the hydroxyl group across the double bond.Fused or spirocyclic ether

Monomers for Polymer Synthesis

The functional groups in this compound allow for its use as a monomer in polymer synthesis, potentially leading to materials with unique thermal and mechanical properties derived from the cyclobutane (B1203170) moiety.

The hydroxyl group can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, by reaction with acryloyl chloride or methacryloyl chloride, respectively. These resulting monomers can then undergo free-radical polymerization to produce polymers with pendant cyclobutane groups.

The allyl group itself can also be involved in polymerization reactions. For instance, it can undergo thiol-ene "click" reactions with multifunctional thiols to form cross-linked polymer networks. While the homopolymerization of allyl groups is generally slow, they can be copolymerized with other monomers to incorporate the cyclobutane structure into various polymer backbones. researchgate.netnih.gov

Monomer NamePolymerization MethodResulting Polymer Structure
[1-(Prop-2-en-1-yl)cyclobutyl]methyl methacrylateFree-Radical PolymerizationPolymethacrylate with pendant [1-(prop-2-en-1-yl)cyclobutyl]methyl groups
This compound (with a dithiol)Thiol-Ene PolymerizationCross-linked network

Stereoisomeric and Chiral Analogs

While this compound itself is an achiral molecule, its derivatization can lead to the formation of stereocenters, resulting in stereoisomeric and chiral analogs. The synthesis of enantiomerically pure compounds is particularly important in medicinal chemistry, where stereochemistry often dictates biological activity. researchgate.netnih.govchemistryviews.orgresearchgate.netrsc.orgnih.govrochester.edu

Introduction of Chirality: Chirality can be introduced through various asymmetric synthesis strategies. For example, if the allyl double bond is subjected to an asymmetric epoxidation (e.g., Sharpless epoxidation), a chiral epoxide is formed. Subsequent reactions can then proceed stereoselectively. Similarly, asymmetric hydrogenation of the double bond using a chiral catalyst could create a stereocenter.

If a derivative is prepared that is a racemic mixture, chiral resolution techniques, such as separation of diastereomeric salts or chiral chromatography, can be employed to isolate the individual enantiomers. The functionalization of prochiral cyclobutane derivatives is another advanced strategy to access chiral analogs. researchgate.netnih.govchemistryviews.orgresearchgate.netrsc.orgnih.govrochester.edu

Chiral Analog TypeMethod of Introducing ChiralityExample of Chiral Derivative
Epoxide DiastereomersEpoxidation of the allyl double bond (e.g., with m-CPBA)(S,R)- and (R,S)-2-((1-(Oxiran-2-ylmethyl)cyclobutyl)methyl)oxirane (hypothetical)
Enantiomerically Enriched AlcoholAsymmetric reduction of the corresponding ketone (1-(prop-2-en-1-yl)cyclobutanecarbaldehyde)(R)- or (S)-[1-(Prop-2-en-1-yl)cyclobutyl]methanol (if a prochiral ketone is used)

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. The expected ¹H NMR spectrum of [1-(Prop-2-en-1-yl)cyclobutyl]methanol would exhibit characteristic signals for the allyl, cyclobutyl, and methanol (B129727) protons. The integration of these signals would correspond to the number of protons in each environment.

Key expected resonances would include a multiplet in the vinyl region (δ 5.0-6.0 ppm) for the alkene protons of the prop-2-en-1-yl group. The allylic methylene (B1212753) protons adjacent to the double bond would likely appear as a doublet. The protons of the cyclobutane (B1203170) ring would produce complex multiplets in the aliphatic region, and the two protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet or a doublet, depending on the solvent and concentration. The hydroxyl proton itself would typically be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH=CH₂5.7 - 5.9m
-CH=CH5.0 - 5.2m
-CH ₂-CH=CH₂2.2 - 2.4d
Cyclobutyl CH₂1.7 - 2.1m
-CH ₂OH3.5 - 3.7s or d
-OHVariablebr s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, distinct peaks would be expected for the alkene carbons, the quaternary cyclobutyl carbon, the other cyclobutyl methylene carbons, the allylic methylene carbon, and the hydroxymethyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C H=CH₂134 - 136
-CH=C H₂116 - 118
Quaternary Cyclobutyl C45 - 50
Cyclobutyl C H₂25 - 35
Allylic C H₂40 - 45
-C H₂OH65 - 70

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Experiments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons. For instance, correlations would be expected between the vinyl protons and the allylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons, such as the C1 of the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the stereochemistry and preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A sharp peak around 1640 cm⁻¹ would indicate the C=C stretching of the alkene. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would also be sensitive to the C=C double bond, which typically gives a strong Raman signal. The symmetric vibrations of the cyclobutane ring would also be observable.

Table 3: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-HStretching3200-3600 (broad, strong)Weak
C=CStretching~1640 (medium)Strong
C-H (sp²)Stretching3010-3095 (medium)Medium
C-H (sp³)Stretching2850-2960 (strong)Strong
C-OStretching1050-1150 (strong)Weak

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak due to the instability of the molecular ion. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage. The fragmentation of the cyclobutane ring could also lead to characteristic daughter ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₉H₁₆O. HRMS would confirm this by providing a mass measurement accurate to several decimal places.

Tandem Mass Spectrometry (MS/MS)

Predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated using computational methods. lookchem.com These predictions, detailed in the table below, can aid in the tentative identification of the compound in mass spectrometry analyses.

Adductm/zPredicted CCS (Ų)
[M+H]⁺127.11174127.3
[M+Na]⁺149.09368132.9
[M-H]⁻125.09718129.6
[M+NH₄]⁺144.13828144.3
[M+K]⁺165.06762134.1
[M+H-H₂O]⁺109.10172119.1
[M+HCOO]⁻171.10266147.8
[M+CH₃COO]⁻185.11831172.9

Chromatographic Methods (e.g., GC, HPLC, LC-MS)

Chromatographic techniques are indispensable for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC): Given the volatility of this compound, GC is a suitable method for its analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can provide information on the compound's purity and molecular weight. The choice of the column (e.g., a non-polar or mid-polar capillary column) and the temperature program would be critical for achieving good separation from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of this compound. A normal-phase or reverse-phase column could be employed depending on the polarity of the compound and the desired separation. A UV detector might be of limited use due to the lack of a strong chromophore, so an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would likely be more effective for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of this compound. It would allow for the determination of the compound's molecular weight and could provide structural information through fragmentation analysis.

Detailed experimental conditions and results from chromatographic analyses of this compound are not extensively documented in publicly accessible scientific literature.

X-ray Crystallography (for crystalline derivatives)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. For a non-crystalline compound like this compound, this technique would be applied to a suitable crystalline derivative. The synthesis of a crystalline derivative, for example, through esterification with a substituted benzoic acid, would be the first step. Subsequent X-ray diffraction analysis of a single crystal of this derivative would yield precise information on bond lengths, bond angles, and stereochemistry.

There is no publicly available information on the X-ray crystallographic analysis of this compound or its crystalline derivatives.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, and oxygen). For this compound (C₈H₁₄O), the theoretical elemental composition would be:

Carbon (C): 76.14%

Hydrogen (H): 11.18%

Oxygen (O): 12.68%

Experimental results from elemental analysis that are within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve as strong evidence for the compound's empirical formula and purity. Specific experimental data from the elemental analysis of this compound are not reported in the available literature.

Theoretical and Computational Chemistry Studies of 1 Prop 2 En 1 Yl Cyclobutyl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for a molecule of this size. Ab initio methods, while typically more computationally intensive, can provide highly accurate benchmark data.

An analysis of the electronic structure of [1-(Prop-2-en-1-yl)cyclobutyl]methanol would reveal key details about its chemical nature. Calculations would focus on:

Electron Density Distribution: Mapping the electron density would show how electrons are shared among the atoms, highlighting polar regions of the molecule. The electronegative oxygen atom in the hydroxymethyl group (-CH₂OH) is expected to create a region of high electron density, resulting in a significant dipole moment.

Natural Bond Orbital (NBO) Analysis: This analysis would quantify the charge distribution on each atom, describe the nature of the chemical bonds (e.g., sigma and pi bonds), and identify hyperconjugative interactions that contribute to the molecule's stability. Key interactions would likely involve the π-system of the prop-2-en-1-yl group and the strained σ-bonds of the cyclobutane (B1203170) ring.

Bond Strain: The cyclobutane ring is inherently strained due to its bond angles deviating significantly from the ideal sp³ tetrahedral angle of 109.5°. Quantum chemical calculations can quantify this ring strain energy, which is a critical factor in the molecule's reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wikipedia.org A primary application in computational studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized on the C=C double bond of the allyl group or the lone pairs of the oxygen atom. The LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. dergipark.org.tr

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests the molecule is more polarizable and more reactive.

The following table illustrates the type of data that would be generated from a DFT calculation for such an analysis.

Illustrative Frontier Orbital Data for this compound
ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Electron-donating ability (nucleophilicity)
LUMO Energy-0.8Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)5.7Chemical reactivity and kinetic stability

Note: The values in this table are hypothetical and serve only to illustrate the output of a typical quantum chemical calculation.

Conformational Analysis and Energy Landscapes

This compound has significant conformational flexibility due to the puckered nature of the cyclobutane ring and the rotation around several single bonds. A computational conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (C-C bonds connecting the substituents to the ring and the C-O bond) and calculating the energy at each step would map out the potential energy surface. rsc.org

Identification of Stable Conformers: The PES scan would identify local and global energy minima, which correspond to the most stable three-dimensional arrangements (conformers) of the molecule. The analysis would likely reveal different puckering states of the cyclobutane ring and various orientations of the allyl and hydroxymethyl groups relative to the ring.

Energy Barriers: The energy barriers between these conformers would also be calculated, providing information on the flexibility of the molecule and the rates of interconversion between different shapes at various temperatures.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for studying how chemical reactions occur. For this compound, studies could elucidate mechanisms for reactions such as:

Electrophilic Addition: The reaction of an electrophile (e.g., HBr, Br₂) with the C=C double bond. Calculations would map the reaction pathway, identify the structure and energy of the transition state, and determine the activation energy, which governs the reaction rate.

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid. Computational modeling could compare different mechanistic pathways and predict the most favorable one.

Ring-Opening Reactions: Given the inherent strain, the cyclobutane ring could undergo thermal or photochemical ring-opening reactions. Theoretical studies could predict the conditions required for such reactions and the structure of the resulting products.

Spectroscopic Property Prediction (Computational)

Quantum chemical calculations can predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational (IR) Spectroscopy: Calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum. This predicted spectrum can be compared with an experimental one to assign specific peaks to the vibrations of functional groups (e.g., O-H stretch, C=C stretch, C-O stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus, a predicted NMR spectrum can be generated. This is highly useful for assigning peaks in complex experimental spectra.

An illustrative table of predicted vibrational frequencies is shown below.

Illustrative Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModeTypical Frequency Range (cm⁻¹)Predicted Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200-36003450
C-H Stretch (sp²)3010-31003085
C-H Stretch (sp³)2850-30002960
C=C Stretch (Alkene)1620-16801645
C-O Stretch (Primary Alcohol)1050-11501070

Note: The predicted values are hypothetical examples.

Molecular Dynamics Simulations (if applicable to interactions or larger systems)

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in larger systems like solutions or biological environments.

Solvation Effects: MD simulations could model how this compound interacts with solvent molecules (e.g., water, ethanol). This would reveal information about hydrogen bonding between the molecule's hydroxyl group and the solvent, and how the solvent influences its conformational preferences. researchgate.netnih.gov

Interactions with Biomolecules: If the molecule were being investigated for biological activity, MD simulations could be used to dock it into the active site of a protein. The simulation would then show the stability of the binding, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the dynamics of the molecule-protein complex over time.

Structure-Reactivity Relationship Predictions (Theoretical)

As of the current date, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on the structure-reactivity relationship of this compound. While computational chemistry is a powerful tool for predicting the behavior of molecules, dedicated research predicting the reactivity of this particular compound, including detailed data tables from such analyses, does not appear to be publicly available.

Theoretical investigations in this area would typically involve the use of computational methods such as Density Functional Theory (DFT) or other quantum mechanical approaches. These studies would aim to calculate a variety of molecular descriptors to predict the compound's reactivity. Key areas of investigation would likely include:

Frontier Molecular Orbital (FMO) Analysis: This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is critical for predicting how the molecule will interact with other reagents. For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high electron density, while the hydrogen of the hydroxyl group and the carbons of the allyl group's double bond would be areas of interest for electrophilic attack.

Without dedicated studies, any discussion of the structure-reactivity relationship of this compound remains speculative and based on the general chemical principles of its functional groups—the cyclobutane ring, the allyl group, and the primary alcohol. The strained cyclobutane ring, the reactive π-bond of the prop-2-en-1-yl group, and the nucleophilic/electrophilic nature of the hydroxymethyl group are all expected to be key determinants of its chemical behavior. However, detailed, computationally-derived data to substantiate these predictions are not currently available in published research.

Further computational research would be necessary to generate the specific data required for a thorough and authoritative analysis of the structure-reactivity relationship of this compound.

Applications in Advanced Organic Synthesis and Materials Science

As a Building Block for Complex Molecule Synthesis

The inherent ring strain of the cyclobutane (B1203170) moiety in [1-(Prop-2-en-1-yl)cyclobutyl]methanol makes it a valuable building block for the synthesis of more intricate molecular structures. The energy stored in the four-membered ring can be strategically released through various ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic systems.

The allyl and hydroxyl functionalities further enhance its utility as a synthetic intermediate. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The allyl group is amenable to a wide array of transformations, including epoxidation, dihydroxylation, ozonolysis, and various metal-catalyzed cross-coupling and metathesis reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of complex targets.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Cyclobutane RingRing-OpeningSubstituted linear alkanes, cyclopentane (B165970) derivatives
Ring-ExpansionCyclopentane or cyclohexane (B81311) derivatives
Allyl GroupEpoxidationOxiranes
DihydroxylationDiols
OzonolysisAldehydes, carboxylic acids
MetathesisNew alkenes
Hydroxyl GroupOxidationAldehydes, carboxylic acids
EsterificationEsters
EtherificationEthers

Precursor for Specialty Polymers and Copolymers

The presence of a polymerizable allyl group and a functional hydroxyl group makes this compound a promising monomer for the synthesis of specialty polymers and copolymers with tailored properties.

While the cyclobutane ring itself is not typically susceptible to traditional ring-opening polymerization (ROP) under mild conditions, its derivatives can be designed to undergo such processes. For instance, conversion of the hydroxyl group to a lactone or other strained cyclic ether within the molecular framework could enable ROP to produce polyesters or polyethers with pendent allyl groups. These pendent groups would then be available for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone.

The allyl group of this compound can participate in radical polymerization. However, the homopolymerization of allyl monomers is often challenging and typically results in polymers with low molecular weights. This is due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive radical that is slow to reinitiate polymerization.

To overcome this, this compound is more effectively utilized as a comonomer in radical copolymerization with other vinyl monomers, such as styrenes, acrylates, or methacrylates. In this context, it can introduce cyclobutane and hydroxyl functionalities into the resulting copolymer, thereby modifying its physical and chemical properties, such as thermal stability, cross-linking capability, and adhesion.

The bifunctional nature of this compound allows it to act as a cross-linking agent. The allyl group can be polymerized into a polymer backbone, leaving the hydroxyl group as a pendent functional site. This hydroxyl group can then undergo a variety of reactions, such as esterification or urethane (B1682113) formation, with di- or polyfunctional reagents to create a cross-linked network. This cross-linking can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting polymer.

Role in Catalysis (e.g., as a ligand or substrate)

The hydroxyl group and the double bond of the allyl group in this compound offer potential coordination sites for metal centers, suggesting its utility in the development of novel ligands for catalysis. Modification of the hydroxyl group to introduce phosphine (B1218219), amine, or other coordinating moieties could lead to the synthesis of bidentate or tridentate ligands. The stereochemistry of the cyclobutane ring could also be exploited to create chiral ligands for asymmetric catalysis.

As a substrate, the allyl group can participate in various metal-catalyzed reactions. For example, it can undergo palladium-catalyzed allylic substitution reactions, providing a route to introduce a wide range of nucleophiles. Furthermore, the strained C-C bonds of the cyclobutane ring could potentially be activated by transition metals, leading to novel catalytic transformations.

Intermediate in Fine Chemical Synthesis (excluding pharmaceuticals/agrochemicals applications with specific properties or biological activity)

Beyond its applications in polymer and materials science, this compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals. Its unique combination of functional groups allows for the construction of complex, non-biologically active molecules for use in areas such as fragrances, flavorings, and specialty materials. The cyclobutane unit can impart specific conformational constraints and steric bulk, which can be desirable in the design of molecules with specific physical properties. For instance, the controlled cleavage or rearrangement of the cyclobutane ring can lead to the stereoselective synthesis of acyclic or larger ring structures that are difficult to access through other synthetic routes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of molecules containing quaternary carbon centers, such as the C1 position of the cyclobutane (B1203170) ring in the target molecule, is a significant challenge in organic chemistry. researchgate.net Future research will likely focus on developing efficient and environmentally benign methods to construct this core structure.

Key areas of exploration could include:

Catalytic Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure [1-(Prop-2-en-1-yl)cyclobutyl]methanol is a primary goal. Advances in the asymmetric synthesis of cyclobutanes containing quaternary stereocenters offer a promising starting point. rsc.org

Renewable Feedstocks: Moving away from petroleum-based starting materials is a central tenet of green chemistry. jetir.org Research could target the synthesis of the cyclobutane core from bio-based precursors.

Photochemical and Electrochemical Methods: These techniques can offer green alternatives to traditional reagents by using light or electricity to drive reactions, often under mild conditions. numberanalytics.comacs.org The [2+2] cycloaddition, a common method for forming cyclobutane rings, can be initiated photochemically. researchgate.net

A comparison of hypothetical traditional versus sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Approaches

Feature Traditional Approach Potential Sustainable Approach
Starting Materials Petroleum-derived alkenes and reagents Bio-based feedstocks, ethylene (B1197577) researchgate.net
Key Transformation Stoichiometric multi-step sequences Catalytic [2+2] cycloadditions or ring contractions researchgate.net
Solvents Chlorinated or volatile organic compounds (VOCs) Green solvents (e.g., water, bio-based solvents, ionic liquids) neuroquantology.comnumberanalytics.comresearchgate.net
Energy Input High-temperature reflux Photochemical, electrochemical, or microwave-assisted reactions jetir.org

| Waste Generation | Significant stoichiometric byproducts | High atom economy, recyclable catalysts solubilityofthings.com |

Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

The unique structural features of this compound—a strained ring, an alkene, and an alcohol—suggest a rich and complex reactivity profile. Future research can uncover novel transformations by targeting these functional groups individually or in concert.

Strain-Release Reactions: The inherent ring strain of the cyclobutane core could be harnessed to drive ring-opening or ring-expansion reactions, providing access to diverse molecular scaffolds. mdpi.com

Allyl Group Transformations: The prop-2-en-1-yl (allyl) group is a versatile handle for numerous reactions, including metathesis, oxidation, and addition reactions, allowing for further functionalization.

Intramolecular Cascades: The proximity of the alcohol and allyl groups could enable novel intramolecular cascade reactions, potentially leading to complex polycyclic systems in a single step.

Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to understanding and optimizing these potential new reactions.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability. numberanalytics.comseqens.com For a molecule like this compound, this approach holds considerable promise.

Future research in this area would likely involve:

Development of Continuous Synthesis Protocols: Designing a multi-step synthesis where reagents are continuously pumped through a series of reactors would enable safer handling of reactive intermediates and easier process optimization. acm.org

Automated Reaction Optimization: Integrating flow chemistry systems with robotics and machine learning algorithms can automate the process of finding optimal reaction conditions (temperature, pressure, flow rate, catalyst loading), significantly accelerating research and development. numberanalytics.comsyrris.comresearchgate.net This could rapidly identify the best conditions for synthesizing or functionalizing the target molecule. researchgate.net

On-Demand Synthesis: Fully automated systems could enable the on-demand synthesis of the compound and its derivatives, facilitating rapid screening for applications in materials science or drug discovery. acm.org

Table 2: Potential Advantages of Flow Synthesis for this compound Production

Parameter Batch Processing Flow Chemistry
Safety Handling of potentially unstable intermediates in large volumes. Small reactor volumes minimize risk; enhanced heat transfer prevents thermal runaways. numberanalytics.com
Scalability Often requires re-optimization for different scales. Scaled by running the system for longer periods, avoiding re-optimization. atomfair.com
Efficiency Slower reaction times, often limited by heat/mass transfer. Superior heat and mass transfer lead to faster reactions and higher yields. seqens.com
Control Less precise control over reaction parameters. Precise, automated control over temperature, pressure, and residence time. atomfair.com

| Integration | Difficult to integrate synthesis, work-up, and purification. | Enables integration of in-line analysis, purification, and downstream processing. syrris.comresearchgate.net |

Advanced Material Development using this compound as a Monomer/Building Block

The presence of the allyl group makes this compound a prime candidate for use as a monomer in polymer synthesis. numberanalytics.com The resulting polymers would feature a unique cyclobutane-methanol moiety pendant to the main chain, which could impart novel properties.

Potential avenues for material development include:

Addition Polymerization: The allyl group can participate in free-radical or controlled radical polymerization to create polymers with a polyolefin backbone. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): While the monomer itself is not ideal for ROMP, a simple isomerization of the allyl group or modification of the cyclobutane to a cyclobutene (B1205218) could create a highly reactive monomer for ROMP. beilstein-journals.orgnih.govnih.gov This powerful technique allows for the synthesis of polymers with excellent control over molecular weight and low polydispersity. suny.edu

Functional Polymers: The pendant hydroxyl group on the resulting polymer could be used for post-polymerization modification, allowing for the tuning of material properties such as solubility, thermal stability, or adhesion.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry is an indispensable tool for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant time and resources. grnjournal.usnih.gov For this compound, computational models can provide critical insights.

Future computational studies could focus on:

Reaction Mechanism and Prediction: Using quantum mechanics, particularly density functional theory (DFT), to model potential reaction pathways, identify transition states, and calculate activation energies. grnjournal.usnih.gov This can help predict the feasibility of new reactions before they are attempted in the lab.

Polymer Property Prediction: Employing machine learning and molecular dynamics simulations to predict the properties of polymers derived from this monomer. aip.orgllnl.gov By creating computational models, properties such as glass transition temperature, mechanical strength, and thermal stability could be estimated, guiding the design of new materials. dtic.mildtic.mil

Catalyst Design: Designing novel catalysts for the synthesis or transformation of the molecule by simulating the interactions between the substrate and potential catalytic species. quora.com

Sustainable Chemistry and Green Synthesis Optimizations

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future objective. mdpi.comijnc.ir This involves a holistic approach to minimizing the environmental impact of the entire chemical lifecycle.

Key optimization goals include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. solubilityofthings.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, supercritical fluids, or bio-derived solvents. neuroquantology.comnumberanalytics.comnih.govmdpi.com

Energy Efficiency: Adopting energy-efficient technologies such as microwave irradiation or catalysis that allow reactions to proceed under milder conditions. ijnc.ir

Lifecycle Analysis: Conducting a full lifecycle assessment to evaluate the environmental impact of the molecule, from the sourcing of its raw materials to its final application and potential degradation. mdpi.com

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a molecule of theoretical interest into a valuable building block for a more sustainable and technologically advanced future.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(Prop-2-en-1-yl)cyclobutyl]methanol, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : Synthesis typically involves cyclobutane ring functionalization followed by allylation. Key steps include:

  • Cyclobutane Precursor Preparation : Use photochemical [2+2] cycloaddition or strain-driven ring-opening reactions to generate the cyclobutyl core.
  • Allylation : Introduce the prop-2-en-1-yl group via Grignard or organometallic coupling under inert conditions (argon/nitrogen atmosphere) to prevent oxidation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC and GC-MS to identify byproducts (e.g., unreacted precursors or over-alkylated derivatives) .
  • Optimization : Adjust catalyst loading (e.g., Pd for cross-coupling), temperature (-20°C to room temperature), and stoichiometry (1:1.2 molar ratio of cyclobutane to allylating agent) to enhance yield (>75%) and purity (>95%).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use gas chromatography (GC) with flame-ionization detection (FID) and a polar column (e.g., DB-WAX) to resolve impurities. Relative retention times (RRT) should align with reference standards .
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., cyclobutyl proton signals at δ 1.8–2.5 ppm, allylic protons at δ 5.0–5.8 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
  • Thermal Analysis : Differential scanning calorimetry (DSC) verifies melting points and detects polymorphic impurities.

Advanced Research Questions

Q. What advanced crystallographic techniques are suitable for determining the stereochemistry of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement. Anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms. Validate with R-factor (<5%) and residual electron density maps .
  • Challenges : Address disorder in the allyl group using PART commands in SHELXL. Compare experimental data with DFT-optimized geometries to resolve ambiguities.

Q. How can computational modeling predict the reactivity of this compound derivatives in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize ground-state geometries (B3LYP/6-31G* level) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Prediction : Simulate nucleophilic attack on the allyl group using transition-state modeling (IRC calculations). Validate with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) .
  • Contradiction Resolution : If computational and experimental data conflict (e.g., unexpected regioselectivity), re-evaluate solvent effects (PCM models) or steric parameters (cone angles of ligands).

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., fluorination at the cyclobutane ring or hydroxyl group methylation). Test in standardized assays (e.g., enzyme inhibition, bacterial growth assays).
  • Data Normalization : Use positive controls (e.g., ciprofloxacin for antibacterial studies) and normalize activity to molar concentrations. Address batch variability via HPLC purity checks (>98%) .
  • Meta-Analysis : Apply multivariate regression to correlate structural descriptors (ClogP, polar surface area) with bioactivity across studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.